3-Butyl-5-propyl-1H-pyrazole
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Overview
Description
3-Butyl-5-propyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This specific compound, this compound, is characterized by the presence of butyl and propyl groups at positions 3 and 5, respectively. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-propyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of butylhydrazine with 1,3-dipropyl-2-propanone under acidic conditions can yield this compound . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often utilizes scalable and efficient methods. One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions are commonly employed. In situ oxidation using bromine or heating pyrazolines in dimethyl sulfoxide under oxygen can afford a wide variety of pyrazoles in good yields .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-5-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.
Reduction: Reduction of pyrazoles can lead to the formation of pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides in the presence of a base and a catalyst.
Major Products Formed
Oxidation: Pyrazolones.
Reduction: Pyrazolines.
Substitution: N-arylpyrazoles.
Scientific Research Applications
3-Butyl-5-propyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of agrochemicals and coordination compounds
Mechanism of Action
The mechanism of action of 3-Butyl-5-propyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. Pyrazoles can act as inhibitors or modulators of enzymes and receptors due to their ability to form hydrogen bonds and other interactions with biological macromolecules. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-tert-butyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
3-Butyl-5-propyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of butyl and propyl groups can influence its reactivity, solubility, and interaction with biological targets compared to other pyrazole derivatives .
Properties
CAS No. |
919123-97-0 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-butyl-5-propyl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-3-5-7-10-8-9(6-4-2)11-12-10/h8H,3-7H2,1-2H3,(H,11,12) |
InChI Key |
CSEHKUDTQKZRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NNC(=C1)CCC |
Origin of Product |
United States |
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